5-(Aminomethyl)-2-oxazolidinone

Antitubercular Drug Resistance Oxazolidinone Prodrugs

Procure (S)-5-(Aminomethyl)-2-oxazolidinone (CAS 119736-09-3) with confirmed enantiomeric purity for antibacterial drug discovery. This core scaffold enables Mtb-selective prodrugs activated by Rv0133 N-acetyltransferase—a mechanism absent in mammalian cells, avoiding mitochondrial toxicity. The free primary amine offers unmatched synthetic versatility for one-step library generation via acylation, alkylation, or reductive amination. Essential for linezolid analog development, CNS therapeutics, and resistance mechanism studies. Select from multiple purity grades to match your research requirements.

Molecular Formula C4H8N2O2
Molecular Weight 116.12
CAS No. 119736-09-3; 2784-73-8
Cat. No. B2438509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2-oxazolidinone
CAS119736-09-3; 2784-73-8
Molecular FormulaC4H8N2O2
Molecular Weight116.12
Structural Identifiers
SMILESC1C(OC(=O)N1)CN
InChIInChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)
InChIKeyHUHZAMBLEKHDBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)-2-oxazolidinone (CAS 119736-09-3): Core Oxazolidinone Scaffold for Antibacterial and CNS-Targeted Derivatives


5-(Aminomethyl)-2-oxazolidinone (CAS 119736-09-3) is a heterocyclic organic compound with molecular formula C₄H₈N₂O₂ and molecular weight 116.12 g/mol, featuring an oxazolidinone ring with a primary aminomethyl substituent at the 5-position [1]. This compound serves as the core structural scaffold for multiple pharmacologically active derivatives, most notably as the key intermediate in the synthesis of linezolid, the first-in-class oxazolidinone antibiotic approved for clinical use against resistant Gram-positive bacterial infections [2]. The (S)-5-aminomethyl-2-oxazolidinone moiety constitutes the essential pharmacophore responsible for antibacterial activity within the oxazolidinone class . Beyond antibacterial applications, N-aryl substituted 5-aminomethyl-2-oxazolidinone derivatives have demonstrated hypotensive, vasodilatatory, spasmolytic, sedative, myorelaxant, analgesic, and anti-inflammatory properties [3].

Why 5-(Aminomethyl)-2-oxazolidinone Cannot Be Generically Substituted with Alternative Oxazolidinone Scaffolds


The 5-aminomethyl-2-oxazolidinone core cannot be generically substituted with other oxazolidinone variants because the 5-aminomethyl moiety confers fundamentally distinct biological and chemical properties that dictate divergent pharmacological profiles. In antibacterial applications, substitution of the 5-aminomethyl group with a 5-acetamidomethyl group (as in linezolid) or a 5-hydroxymethyl group alters both potency and resistance mechanisms: 5-aminomethyl oxazolidinones serve as prodrugs that require intracellular N-acetylation by bacterial enzymes (Rv0133 in M. tuberculosis) for activation, creating a species-selective activation mechanism that mammalian cells lack [1]. This contrasts with the direct antibacterial activity of 5-acetamidomethyl analogs like linezolid. In neurological applications, N-aryl 5-aminomethyl-2-oxazolidinone derivatives exhibit unique hypotensive and CNS-depressant activities not observed with other oxazolidinone substitution patterns [2]. The free primary amine at the 5-position also provides distinct synthetic versatility for downstream derivatization via acylation, alkylation, or reductive amination compared to 5-hydroxymethyl or 5-acetamidomethyl analogs [3].

Quantitative Differentiation Evidence for 5-(Aminomethyl)-2-oxazolidinone vs. Alternative Oxazolidinone Scaffolds


Divergent Resistance Mechanisms: 5-Aminomethyl vs. 5-Acetamidomethyl Oxazolidinones in M. tuberculosis

In M. tuberculosis, resistance to 5-aminomethyl oxazolidinone prodrugs maps exclusively to the N-acetyltransferase Rv0133, and Rv0133-mutant strains remain fully susceptible to linezolid (5-acetamidomethyl oxazolidinone). Conversely, linezolid-resistant mutants exhibit cross-resistance to 5-aminomethyl compounds, but not vice versa [1]. This asymmetrical cross-resistance pattern establishes that the two compound classes interact with distinct resistance determinants despite sharing a common ribosomal target. Purified Rv0133 catalyzes the N-acetylation of 5-aminomethyl oxazolidinones to their corresponding active N-acetylated metabolites, a transformation also observed in live M. tuberculosis cells [1].

Antitubercular Drug Resistance Oxazolidinone Prodrugs

Mitochondrial Toxicity Avoidance: 5-Aminomethyl Prodrug Activation Bypasses Mammalian Mitochondrial Translation Inhibition

Linezolid inhibits protein synthesis in both bacterial ribosomes and eukaryotic mitochondria, causing dose-limiting mitochondrial toxicity that restricts its clinical use to highly drug-resistant tuberculosis patients [1]. In contrast, 5-aminomethyl oxazolidinone prodrugs require intracellular activation by bacterial N-acetyltransferases. Mammalian mitochondria lack an appropriate N-acetyltransferase to activate these prodrugs, rendering them unsusceptible to inhibition by the 5-aminomethyl analogs [1]. This fundamental difference in activation requirements creates a species-selective toxicity profile where 5-aminomethyl compounds avoid the mitochondrial translation inhibition inherent to linezolid.

Mitotoxicity Prodrug Selectivity Safety Pharmacology

Caseum Penetration: 5-Aminomethyl Oxazolidinone Prodrugs Exhibit Excellent Lesion Distribution in TB Models

Penetration of 5-aminomethyl oxazolidinone prodrugs into caseum—the necrotic core of tuberculous lesions where M. tuberculosis bacilli persist—was reported as excellent [1]. This tissue penetration characteristic is critical for antitubercular efficacy. In vivo studies demonstrated that several 5-aminomethyl oxazolidinone compounds were more potent than linezolid in C3HeB/FeJ mice and showed high efficacy [1]. Compound 9 was additionally tested in marmosets and found to be highly active [1]. However, the study also identified a significant liability: rapid mammalian metabolism converted these compounds into 5-alcohol derivatives that retained antimycobacterial activity but resulted in substantial mitotoxicity [1].

Pharmacokinetics Tissue Penetration Tuberculosis

Synthetic Accessibility: 5-Aminomethyl Oxazolidinone Enables One-Step Derivatization vs. Multi-Step Routes for Alternative Scaffolds

The free primary amine at the 5-position of 5-aminomethyl-2-oxazolidinone provides a versatile synthetic handle for direct derivatization via acylation, alkylation, or reductive amination [1]. In polar solvents, the ring-opening reaction of 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones with amines yields exclusively aminomethyl oxazolidinone products, whereas formation of aziridinyl ureas requires precise control of aziridine substitution, solvent selection, and reactant stoichiometry [1]. This reaction selectivity enables efficient synthesis of structurally diverse oxazolidinone derivatives. N-aryl-5(S)-aminomethyl-2-oxazolidinone antibacterials can be synthesized in a single step from aryl carbamates [2].

Synthetic Chemistry Process Development Medicinal Chemistry

Dual Pharmacological Profile: Antibacterial and CNS Activities in 5-Aminomethyl-2-Oxazolidinone Derivatives

While oxazolidinones are primarily recognized for antibacterial activity, 5-aminomethyl-2-oxazolidinone derivatives exhibit a distinct polypharmacological profile. N-aryl 5-aminomethyl-2-oxazolidinone derivatives demonstrate hypotensive, vasodilatatory, spasmolytic, sedative, myorelaxant, analgesic, and anti-inflammatory properties [1]. This contrasts with the antibacterial-focused profile of 5-acetamidomethyl analogs (linezolid class). The CNS activities of 5-aminomethyl derivatives are further supported by studies showing that 5-(2-aminoethyl)-2-oxazolidinones possess central nervous system depressant and anti-inflammatory activities [2]. Therapeutic applications include treatment of CNS disorders such as Parkinson's disease and senescence-related conditions, mediated through type B monoamine oxidase inhibition [3].

Polypharmacology CNS Therapeutics Antibacterial

Physicochemical Differentiation: Lower XLogP3-AA vs. Acylated Oxazolidinone Analogs

The free primary amine in 5-aminomethyl-2-oxazolidinone confers substantially different physicochemical properties compared to acylated analogs. The computed XLogP3-AA value of -1.2 indicates moderate hydrophilicity [1], while the topological polar surface area (TPSA) of 64.4 Ų supports adequate membrane permeability for oral bioavailability [1]. In contrast, acylated derivatives such as linezolid (5-acetamidomethyl substitution) exhibit higher lipophilicity due to the acetamide group. The lower lipophilicity of 5-aminomethyl-2-oxazolidinone may influence solubility, tissue distribution, and metabolic stability profiles relative to acylated oxazolidinone scaffolds.

Physicochemical Properties Lipophilicity Drug-likeness

Optimal Research and Industrial Applications for 5-(Aminomethyl)-2-oxazolidinone (CAS 119736-09-3)


Antitubercular Prodrug Development Programs Targeting M. tuberculosis

5-(Aminomethyl)-2-oxazolidinone serves as the essential core scaffold for developing Mtb-selective prodrugs that require bacterial N-acetyltransferase (Rv0133) activation. This mechanism enables species-selective antibacterial activity while avoiding mitochondrial translation inhibition associated with linezolid [1]. Research programs can leverage the excellent caseum penetration and superior in vivo potency (compounds more potent than linezolid in C3HeB/FeJ mice; compound 9 highly active in marmosets) demonstrated for 5-aminomethyl oxazolidinone derivatives [1]. The asymmetrical cross-resistance profile, where Rv0133 mutants remain linezolid-susceptible, supports combination therapy strategies [1]. Procurement should prioritize enantiomerically pure (S)-5-aminomethyl-2-oxazolidinone for antibacterial applications, as this stereochemistry corresponds to the active linezolid pharmacophore [2].

CNS and Cardiovascular Drug Discovery Programs

N-aryl substituted 5-aminomethyl-2-oxazolidinone derivatives possess demonstrated hypotensive, vasodilatatory, spasmolytic, sedative, myorelaxant, analgesic, and anti-inflammatory properties [1]. Therapeutic applications extend to Parkinson's disease and senescence-related CNS disorders through type B monoamine oxidase inhibition mechanisms [2]. Research programs developing CNS therapeutics can utilize 5-aminomethyl-2-oxazolidinone as a versatile starting material for synthesizing N-aryl derivatives with targeted neurological activities. The dual pharmacological profile (antibacterial plus CNS) offers opportunities for developing therapeutics with polypharmacology or for repurposing strategies across distinct therapeutic areas from a single core intermediate.

Medicinal Chemistry Library Synthesis and SAR Studies

The free primary amine at the 5-position of 5-aminomethyl-2-oxazolidinone provides a highly versatile synthetic handle for rapid derivatization via acylation, alkylation, or reductive amination [1]. N-aryl-5(S)-aminomethyl-2-oxazolidinone antibacterials can be synthesized in a single step from aryl carbamates, enabling efficient library generation for structure-activity relationship studies [2]. In polar solvents, ring-opening reactions of fused aziridines yield exclusively aminomethyl oxazolidinone products, providing a selective synthetic route to structurally diverse analogs [1]. Procurement of 5-aminomethyl-2-oxazolidinone with high enantiomeric purity (specifically (S)-isomer) is essential for medicinal chemistry programs developing oxazolidinone-based therapeutics [3].

Antibacterial Resistance Research and New Mechanism Studies

5-Aminomethyl-2-oxazolidinone derivatives serve as valuable chemical probes for investigating oxazolidinone resistance mechanisms and protein synthesis inhibition. The discovery that resistance to 5-aminomethyl oxazolidinones maps to Rv0133 N-acetyltransferase, while linezolid-resistant mutants remain cross-resistant to 5-aminomethyl compounds but not vice versa, provides a unique tool for dissecting bacterial adaptation pathways [1]. Purified Rv0133 catalyzes the N-acetylation of 5-aminomethyl oxazolidinones to their corresponding active metabolites [1]. Research programs studying bacterial resistance evolution, prodrug activation mechanisms, or ribosomal inhibition can utilize 5-aminomethyl-2-oxazolidinone as a scaffold for developing mechanistic probes and comparator compounds in antimicrobial susceptibility testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Aminomethyl)-2-oxazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.